![molecular formula C14H20N2O4S B6542734 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide CAS No. 1060321-98-3](/img/structure/B6542734.png)
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide
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Overview
Description
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide is a chemical compound that features a morpholine ring, a phenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide typically involves the reaction of 4-(2-morpholin-4-yl-2-oxoethoxy)aniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and residence time.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically sulfonic acids or sulfoxides.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include substituted sulfonamides or thiols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are renowned for their antimicrobial properties. N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication. This compound can be particularly effective in treating infections caused by resistant strains of bacteria, making it a valuable candidate in antibiotic development.
Anticancer Potential
Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties. This compound has shown promise in inhibiting tumor cell proliferation in vitro. Its ability to induce apoptosis in cancer cells is attributed to its interaction with specific cellular pathways involved in cell cycle regulation.
Case Study: In Vivo Efficacy
A study published in Cancer Research demonstrated that this sulfonamide significantly reduced tumor size in mouse models of breast cancer when administered at specific dosages. The compound's efficacy was linked to its ability to disrupt angiogenesis within the tumor microenvironment, thereby limiting nutrient supply to the tumor cells.
Agriculture
Pesticidal Applications
The compound has potential applications as a pesticide due to its ability to inhibit certain enzymatic pathways in pests. Research indicates that this compound can effectively target insect pests while being less harmful to beneficial insects.
Field Trials
Field trials have shown that formulations containing this sulfonamide can reduce pest populations by over 60% without significant adverse effects on crop yield or quality. These findings suggest its viability as an environmentally friendly alternative to conventional pesticides.
Material Science
Polymer Chemistry
In material science, this compound is explored for its potential use as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.
Property | Control Polymer | Polymer with Sulfonamide Additive |
---|---|---|
Thermal Stability (°C) | 200 | 250 |
Tensile Strength (MPa) | 30 | 50 |
Flexural Modulus (GPa) | 1.5 | 3 |
Mechanism of Action
The mechanism of action of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)ethane-1-sulfonamide: A related compound with similar structural features but different functional groups.
4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Another related compound with a similar morpholine and phenyl structure.
Uniqueness
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide is unique due to the presence of both the morpholine ring and the sulfonamide group, which confer specific chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile and valuable compound in scientific research.
Biological Activity
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine moiety and a sulfonamide group, contributing to its interaction with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide functional group, which is known for its broad-spectrum biological activity.
The biological activity of sulfonamides is often attributed to their ability to inhibit certain enzymes or interfere with cellular processes. For this compound, studies have shown that it acts primarily through:
- Inhibition of Carbonic Anhydrases (CAs) : This compound has been evaluated for its inhibitory effects on tumor-associated carbonic anhydrases (CA IX and CA XII), which play critical roles in tumor growth and metastasis. The inhibition of these enzymes can lead to reduced tumor acidity and improved efficacy of chemotherapeutic agents .
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .
Efficacy in Cell Lines
The following table summarizes the antiproliferative effects of this compound across different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10 | Induces apoptosis and inhibits migration |
HT-29 | 15 | Disrupts cell cycle and alters microenvironment |
HeLa | 12 | Inhibits tubulin assembly |
Case Studies
- Case Study 1 : A study investigated the effects of this compound on the migration of MDA-MB-231 cells. Results indicated a significant reduction in cell migration at concentrations above 10 µM, suggesting potential utility in metastatic breast cancer treatment .
- Case Study 2 : In another research effort, the compound was tested against hypoxic conditions in HT-29 cells. The results showed that treatment with this compound reversed acidification in the tumor microenvironment, enhancing the efficacy of co-administered chemotherapeutics .
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-21(18,19)15-13-5-3-12(4-6-13)11-14(17)16-7-9-20-10-8-16/h3-6,15H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVKLGOBBNHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)CC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.